Germanicol acetate Germanicol acetate Germanicol acetate is a natural product found in Picris hieracioides, Sonchus asper, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 10483-91-7
VCID: VC0162040
InChI: InChI=1S/C32H52O2/c1-21(33)34-26-13-14-30(7)24(28(26,4)5)12-15-32(9)25(30)11-10-22-23-20-27(2,3)16-17-29(23,6)18-19-31(22,32)8/h20,22,24-26H,10-19H2,1-9H3/t22-,24+,25-,26+,29-,30+,31-,32-/m1/s1
SMILES: CC(=O)OC1CCC2(C3CCC4C5=CC(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C)(C)C)C
Molecular Formula: C32H54O2
Molecular Weight: 470.782

Germanicol acetate

CAS No.: 10483-91-7

Cat. No.: VC0162040

Molecular Formula: C32H54O2

Molecular Weight: 470.782

* For research use only. Not for human or veterinary use.

Germanicol acetate - 10483-91-7

Specification

CAS No. 10483-91-7
Molecular Formula C32H54O2
Molecular Weight 470.782
IUPAC Name [(3S,4aR,6aS,6aR,6bR,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl] acetate
Standard InChI InChI=1S/C32H52O2/c1-21(33)34-26-13-14-30(7)24(28(26,4)5)12-15-32(9)25(30)11-10-22-23-20-27(2,3)16-17-29(23,6)18-19-31(22,32)8/h20,22,24-26H,10-19H2,1-9H3/t22-,24+,25-,26+,29-,30+,31-,32-/m1/s1
Standard InChI Key CKMSWXUYNUPNIS-AYXRHSCJSA-N
SMILES CC(=O)OC1CCC2(C3CCC4C5=CC(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C)(C)C)C
Appearance Powder

Introduction

Chemical Identity and Structure

Basic Information

Germanicol acetate, with the CAS Registry Number 10483-91-7, is an organic compound derived from germanicol, a triterpenoid alcohol . It belongs to the broader class of pentacyclic triterpenes, which are widespread in the plant kingdom. The compound is formed through the esterification of germanicol with acetic acid, resulting in an acetate functional group attached to the triterpenoid skeleton .

Molecular Properties

Germanicol acetate has a molecular formula of C₃₂H₅₂O₂ and a molecular weight of approximately 468.76 g/mol . The exact mass has been reported as 468.396731 g/mol . This relatively large molecular structure is characteristic of triterpenes, which typically contain 30 carbon atoms in their basic skeleton, with additional carbons contributed by functional groups.

Structural Identifiers

Several standardized chemical identifiers are used to precisely characterize germanicol acetate:

Identifier TypeValue
InChIInChI=1S/C32H52O2/c1-21(33)34-26-13-14-30(7)24(28(26,4)5)12-15-32(9)25(30)11-10-22-23-20-27(2,3)16-17-29(23,6)18-19-31(22,32)8/h20,22,24-26H,10-19H2,1-9H3/t22-,24+,25-,26+,29-,30+,31-,32-/m1/s1
InChIKeyFKMDSFSBFAGDCK-SPFANWNTSA-N
Canonical SMILESO=C(OC1CCC2(C)C(CCC3(C)C2CCC4C5=CC(C)(C)CCC5(C)CCC43C)C1(C)C)C

These identifiers are essential for unambiguous structural representation in chemical databases and literature.

Physical Properties

Appearance and Sensory Characteristics

Germanicol acetate typically appears as a colorless to pale yellow liquid and is characterized by a pleasant, floral aroma . This property makes it potentially interesting for applications in the fragrance and flavor industries.

Thermal Properties

According to available data, germanicol acetate has a melting point range of 289-291°C . This high melting point is consistent with its complex molecular structure and the presence of multiple rings in its skeleton.

Solubility Profile

Alternative Nomenclature

Synonyms and Alternative Names

Germanicol acetate is known by several alternative names in scientific literature and commercial contexts:

  • Germanicyl acetate

  • Olean-18-en-3β-ol, acetate

  • Olean-18-en-3-ol, acetate, (3β)-

  • Olean-18-en-3-ol, 3-acetate, (3β)-

  • Olean-18-en-3-ol, acetate, (3b)- (9CI)

  • Olean-18-en-3b-ol, acetate (7CI,8CI)

  • Germanicolacetate (6CI)

These multiple designations reflect the compound's presence across various chemical nomenclature systems and historical naming conventions.

Biological Activities

Relationship to Germanicol

While limited research specifically addresses germanicol acetate's biological activities, studies on germanicol (the parent compound) provide valuable insights. Germanicol has demonstrated significant anticancer properties, particularly against colon cancer cell lines .

Research indicates that germanicol exhibits selective cytotoxicity against HCT-116 and HT29 human colon cancer cells while showing lower toxicity toward normal colon cells (human colon fibroblast, CCD-18Co) . This selective activity suggests potential for targeted therapeutic development.

Mechanisms of Action

The mechanisms through which germanicol exerts its anticancer effects have been investigated and include:

  • Induction of apoptosis via chromatin condensation and DNA damage

  • Dose-dependent cytotoxicity in cancer cells

  • Inhibition of cancer cell migration

  • Cell cycle disruption

These findings suggest that germanicol acetate might possess similar biological activities, although direct studies on the acetate derivative would be required to confirm this hypothesis.

Natural Sources and Occurrence

Natural Distribution

Germanicol acetate has been identified in plant-derived materials. One notable source is propolis, a resinous mixture produced by honeybees. Germanicol acetate has been detected in propolis extract analyses alongside other pentacyclic triterpenes such as β-amyrin acetate .

Plant Sources

The parent compound, germanicol, has been isolated from the barks of Lecythis pisonis , suggesting that related plant sources might also contain the acetate derivative. The presence of germanicol acetate in natural sources is typically determined through advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

Analytical Considerations

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy has been used to characterize germanicol acetate, with data available in specialized spectral databases . These spectroscopic fingerprints are valuable for compound identification and purity assessment.

Chromatographic Behavior

In chromatographic analyses, germanicol acetate can be identified alongside other triterpenes. In studies of propolis extracts, GC-MS analysis has been used to identify germanicol acetate based on its fragmentation pattern and by comparison with literature data .

Supplier ReferencePurityDelivery Timeframe
TM-TN413198%Approximate delivery within 2 weeks
3D-KAA48391Min. 95%Variable

These commercial offerings facilitate research applications by providing access to standardized material for experimental work.

Research Applications

Natural Product Chemistry

As a naturally occurring compound, germanicol acetate also represents an interesting subject in the field of natural product chemistry. Its presence in propolis and potentially other natural sources makes it relevant to studies of plant-derived bioactive compounds and their ecological roles.

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